[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride
Overview
Description
“[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1158235-65-4 . It has a molecular weight of 280.59 .
Molecular Structure Analysis
The compound’s linear formula is C10H14BrNO.ClH . Its IUPAC name is 2-(4-bromo-2,6-dimethylphenoxy)ethanamine hydrochloride . The InChI key is ZXJMNSGOXYCXSN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.59 . Its linear formula is C10H14BrNO.ClH .Scientific Research Applications
Analytical Techniques and Synthesis
- A study detailed the test purchase, identification, and synthesis of a cathinone analogue of the phenethylamine 2C-B, highlighting the use of analytical techniques like NMR spectroscopy, chromatography, and mass spectrometry for substance identification. This research underscores the importance of advanced analytical methods in the synthesis and verification of novel compounds (Power et al., 2015).
Metabolic Studies
- Research on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed several metabolic pathways, including oxidative deamination and demethylation, which might be relevant for understanding the biotransformation of structurally related compounds (Kanamori et al., 2002).
Material Science Applications
- A study explored highly efficient catalyst systems for polymerizing 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride, which might inform the synthesis and polymerization processes of related chemical structures (Kim et al., 2018).
Medicinal Chemistry
- Research into N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols evaluated their anticonvulsant properties, demonstrating the potential medicinal applications of compounds with similar structures (Waszkielewicz et al., 2015).
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-7-5-9(11)6-8(2)10(7)13-4-3-12;/h5-6H,3-4,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJMNSGOXYCXSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN)C)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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